![molecular formula C23H21NO4 B13783242 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group. The carboxyl group is usually introduced through carboxylation reactions. The isopropyl group can be added via Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The isopropyl group can influence the compound’s hydrophobic interactions, potentially altering its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: This compound has similar functional groups but lacks the isopropyl group.
2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid: Another similar compound with a different substitution pattern on the aromatic rings.
Uniqueness
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid is unique due to the presence of the isopropyl group, which can significantly influence its chemical properties and interactions. This makes it a valuable compound for specific applications where these unique interactions are beneficial.
Propriétés
Formule moléculaire |
C23H21NO4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-13(2)18-11-19(14-3-7-16(8-4-14)22(25)26)21(24)20(12-18)15-5-9-17(10-6-15)23(27)28/h3-13H,24H2,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
QCJWRZMUPARWKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
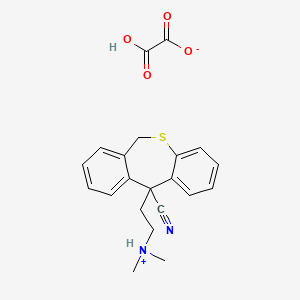
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
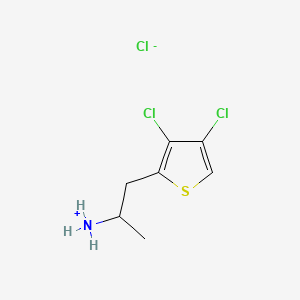
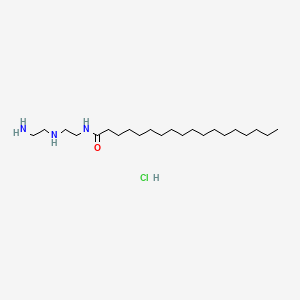
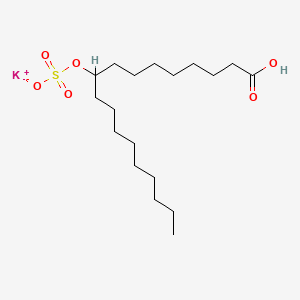
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
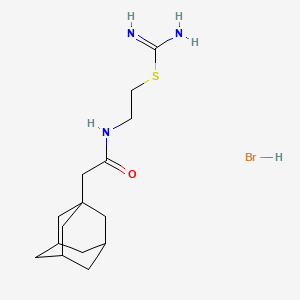

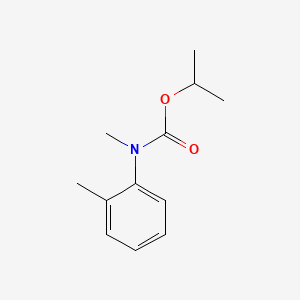
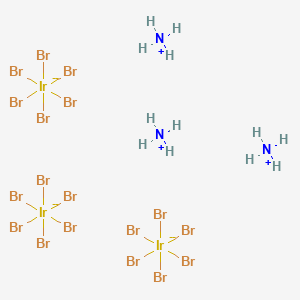
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
